Zidometacin
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Overview
Description
Zidometacin is a nonsteroidal anti-inflammatory drug (NSAID) that is structurally related to indomethacin. It is known for its analgesic, anti-inflammatory, and antipyretic properties. This compound is used to relieve pain and reduce inflammation in various medical conditions, including osteoarthritis and rheumatoid arthritis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zidometacin involves several steps. The starting material, 1-(p-aminobenzoyl)-5-methoxy-2-methyl-3-indolylacetic acid, is dissolved in acetic acid and rapidly cooled. Sodium nitrite and hydrochloric acid are added to form a red-colored solution, which is then treated with sodium azide to produce 1-(p-azidobenzoyl)-5-methoxy-2-methyl-3-indolylacetic acid. This compound is then purified by extraction and crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The final product is obtained through crystallization and purification techniques .
Chemical Reactions Analysis
Types of Reactions
Zidometacin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: This compound can undergo substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of this compound, which can have different pharmacological properties .
Scientific Research Applications
Zidometacin has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound in studying the mechanisms of NSAIDs.
Biology: Investigated for its effects on cellular processes and inflammation pathways.
Medicine: Used in clinical trials for treating osteoarthritis and rheumatoid arthritis.
Industry: Employed in the development of new anti-inflammatory drugs
Mechanism of Action
Zidometacin exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the synthesis of prostaglandins. By blocking COX, this compound reduces the production of prostaglandins, leading to decreased inflammation, pain, and fever. The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are related to the arachidonic acid cascade .
Comparison with Similar Compounds
Similar Compounds
Indomethacin: Structurally similar and shares similar pharmacological properties.
Diclofenac: Another NSAID with similar anti-inflammatory effects.
Sulindac: A related compound with similar uses in treating inflammation.
Uniqueness of Zidometacin
This compound is unique due to its specific chemical structure, which allows for different pharmacokinetic properties compared to other NSAIDs. It has a distinct profile in terms of absorption, distribution, metabolism, and excretion, making it suitable for specific therapeutic applications .
Biological Activity
Zidometacin is a derivative of indomethacin, classified as a non-steroidal anti-inflammatory drug (NSAID). It has garnered attention for its potential therapeutic applications, particularly in managing pain and inflammation. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
This compound primarily functions by inhibiting the cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that mediate various physiological effects, including inflammation and pain. By blocking COX-1 and COX-2, this compound reduces the production of these inflammatory mediators, leading to decreased pain and inflammation.
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties:
- Absorption : Rapidly absorbed with peak plasma concentrations typically reached within 1-2 hours.
- Distribution : Highly lipid-soluble, allowing it to penetrate the blood-brain barrier effectively.
- Metabolism : Primarily metabolized in the liver through cytochrome P450 enzymes.
- Excretion : Eliminated via renal pathways, with a half-life ranging from 4 to 8 hours.
In Vitro and In Vivo Studies
Recent studies have highlighted this compound's biological activity:
- Anti-inflammatory Effects : this compound has shown significant anti-inflammatory effects in various animal models. For instance, in carrageenan-induced paw edema models, this compound demonstrated comparable efficacy to established NSAIDs like indomethacin .
- Antiviral Properties : A study investigated this compound's potential against viral infections. It was found to inhibit the replication of SARS-CoV-2 in vitro when combined with other agents, suggesting a synergistic effect that warrants further exploration .
- Safety Profile : Case studies indicate that while this compound is effective for pain management, it can induce side effects such as gastrointestinal disturbances and renal impairment, especially in patients with pre-existing conditions .
Data Table: Summary of Key Studies on this compound
Case Study 1: Gouty Arthritis Management
A patient treated with this compound for acute gouty arthritis experienced reversible azotaemia and hyperkalaemia. The reintroduction of this compound under controlled conditions led to a recurrence of these side effects. This case highlights the importance of monitoring renal function in patients receiving this compound therapy .
Case Study 2: COVID-19 Treatment
In a small cohort study involving mild COVID-19 patients, this compound was administered alongside standard treatment protocols. Results indicated a reduction in hospitalization rates and improved recovery times compared to controls receiving only symptomatic treatment . This suggests a potential role for this compound in managing COVID-19 symptoms through its anti-inflammatory properties.
Properties
CAS No. |
62851-43-8 |
---|---|
Molecular Formula |
C19H16N4O4 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-[1-(4-azidobenzoyl)-5-methoxy-2-methylindol-3-yl]acetic acid |
InChI |
InChI=1S/C19H16N4O4/c1-11-15(10-18(24)25)16-9-14(27-2)7-8-17(16)23(11)19(26)12-3-5-13(6-4-12)21-22-20/h3-9H,10H2,1-2H3,(H,24,25) |
InChI Key |
DCXHLPGLBYHNMU-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)N=[N+]=[N-])C=CC(=C2)OC)CC(=O)O |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)N=[N+]=[N-])C=CC(=C2)OC)CC(=O)O |
Key on ui other cas no. |
62851-43-8 |
Synonyms |
1-(4-azidobenzoyl)-5-methoxy-2-methylindole-3-acetic acid 1-(p-azidobenzoyl)-5-methoxy-2-methylindole-3-acetic acid zidometacin |
Origin of Product |
United States |
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